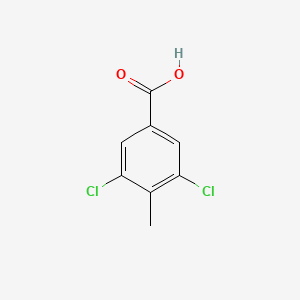

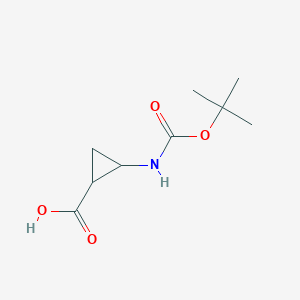

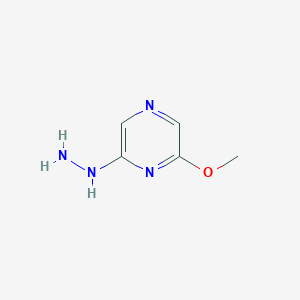

![molecular formula C8H16N2 B1320739 2,7-二氮杂螺[4.5]癸烷 CAS No. 40865-50-7](/img/structure/B1320739.png)

2,7-二氮杂螺[4.5]癸烷

描述

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives has been explored through various methods. One approach involves the efficient synthesis of 2-aroyl-1,4-diaryl-7,9-dimethyl-7,9-diazaspiro[4.5]deca-1,3-diene-6,8,10-triones using a one-pot reaction. This method utilizes a zwitterionic intermediate formed by the addition of triphenylphosphine to diaroylacetylenes, which is then trapped by a Knoevenagel condensation product prepared in situ . Another synthesis route reported is the creation of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates using focused microwave irradiation (MWI) in solvent-free conditions, catalyzed by p-toluenesulfonic acid . Additionally, the synthesis of all four stereoisomers of a related compound, 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, has been achieved starting from ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate .

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decane derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates was characterized by melting point, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), one-dimensional nuclear magnetic resonance (NMR), and two-dimensional Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy . Another study reported the molecular mechanics energy minimization techniques and related structural parameters for a derivative, highlighting the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives . The compound 1,4-diazaspiro[4.5]decane-2,3-dione was found to crystallize with two independent molecules in the asymmetric unit, displaying two different styles of co-operative hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of diazaspiro[4.5]decane derivatives is diverse. The cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives leads to the formation of 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives, which can further react with hydrazine hydrate to yield pyrazolecarbohydrazide derivatives. These can undergo intramolecular cyclization to afford 1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro[4.5]decane derivatives are determined by their molecular structure and substituents. The melting points, elemental composition, and spectroscopic data provide a comprehensive understanding of these compounds. For example, the 1,4-diazaspiro[4.5]decane-2,3-dione derivative exhibits distinct hydrogen bonding patterns, which could influence its physical properties and potential applications . The use of focused microwave irradiation in the synthesis of certain derivatives suggests that these compounds can be synthesized efficiently, which is beneficial for their potential use in various applications .

科学研究应用

超分子排列

- 晶体学分析: 对环己烷-5-螺环脲衍生物,包括2,7-二氮杂螺[4.5]癸烷的晶体学分析显示它们的无溶剂晶体以及取代基在超分子排列中的作用。这对于理解和操纵分子相互作用和晶体结构具有重要意义(Graus et al., 2010)。

NMR分析

- NMR测定相对构型: 使用13C、15N和17O NMR分析了1,4-二氮杂螺[4.5]癸烷,包括2,7-二氮杂螺[4.5]癸烷的相对构型。这项研究为了解它们的立体化学和互变异构平衡提供了见解,这对于理解它们的化学性质至关重要(Guerrero-Alvarez et al., 2004)。

合成和功能化

- 螺环系统的合成: 开发了甲基取代的螺环系统的合成方法,包括2,7-二氮杂螺[4.5]癸烷。这些系统对于药物应用至关重要,并且允许进一步的功能化(Smith et al., 2016)。

- 一步合成: 开发了一种新颖的一步合成方法,用于具有外环双键的二氮杂螺[4.5]癸烷骨架,这对于更高效地创建复杂的分子结构具有重要意义(Li et al., 2014)。

结构研究

- 晶体结构分析: 像Rohlíček等人(2010)进行的研究

已经分析了类似(8S)-8-甲基-6,9-二氮杂螺[4.5]癸烷-7,10-二酮的化合物的晶体结构,为了解它们的分子构象和氢键模式提供了见解。这对于理解这些化合物的物理和化学性质至关重要(Rohlíček等人,2010)。

药物发现应用

- 在治疗高血压中的潜力: 基于2,7-二氮杂螺[4.5]癸烷的化合物已被确认为治疗高血压的有效抑制剂,表明其在药物化学中的潜力(Kato et al., 2013)。

设计新型支架

- 受天然产物启发: 受生物活性天然产物启发,设计了新型螺环支架,包括2,7-二氮杂螺[4.5]癸烷等结构。这对于开发新药物至关重要(Jenkins et al., 2009)。

氟化作用

- 氟化的影响: 像Simić等人(2021)进行的研究调查了氟化对1,3-二氮杂螺[4.5]癸烷等化合物的影响,提供了关于这些修饰如何影响分子相互作用和晶体结构的见解(Simić等人,2021)。

合成方法学

- 高效合成方法: 针对类似1,3-二氮杂螺[4.5]癸烷-2,4-二酮的化合物的高效合成方法的研究展示了化学合成技术的进步,使得这些化合物的生产更加便捷(Pardali et al., 2021)。

属性

IUPAC Name |

2,9-diazaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-8(6-9-4-1)3-5-10-7-8/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLTYXRTDQXURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNC2)CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595257 | |

| Record name | 2,7-Diazaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Diazaspiro[4.5]decane | |

CAS RN |

40865-50-7 | |

| Record name | 2,7-Diazaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

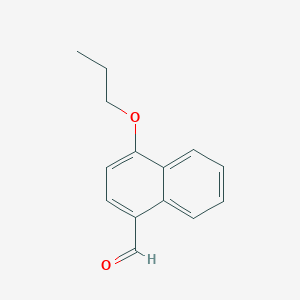

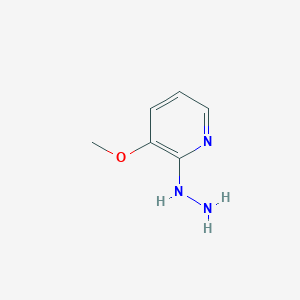

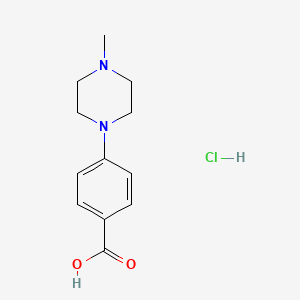

![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)